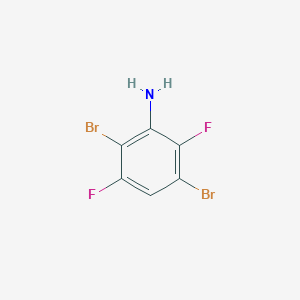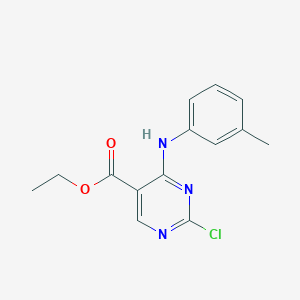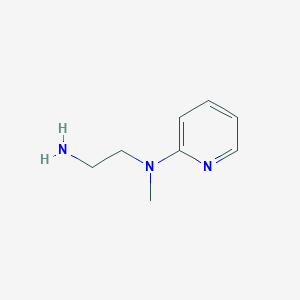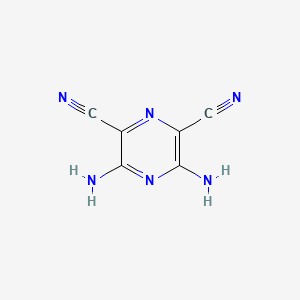
alpha-Methyl-3-isoquinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alpha-Methylisoquinoline-3-methanol: is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a methyl group at the alpha position and a methanol group at the 3-position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-isoquinolinemethanol can be achieved through various methods. One common approach involves the use of benzylamine and 1,1-dimethoxypropan-2-one in dichloromethane at room temperature. Sodium triacetoxyborohydride is added to the reaction mixture, which is then stirred overnight. The resulting product is further processed through a series of steps involving chlorosulfonic acid and dichloromethane to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as high-performance liquid chromatography (HPLC) and other purification methods .
化学反応の分析
Types of Reactions: Alpha-Methylisoquinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoquinoline ring and the functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize alpha-Methyl-3-isoquinolinemethanol to form corresponding ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Alpha-Methylisoquinoline-3-methanol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of alpha-Methyl-3-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
3-Methylisoquinoline: An isoquinoline substituted by a methyl group at position 3, known for its role as a bacterial xenobiotic metabolite.
Quinoline: A compound with a benzene ring fused to a pyridine ring, used in the synthesis of antimalarial drugs.
Isoquinoline: The parent compound of alpha-Methyl-3-isoquinolinemethanol, used in various chemical and pharmaceutical applications.
Uniqueness: Alpha-Methylisoquinoline-3-methanol is unique due to the presence of both a methyl group and a methanol group on the isoquinoline ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-isoquinolin-3-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-8,13H,1H3 |
InChIキー |
AHFNTGSCVZVNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C=N1)O |
正規SMILES |
CC(C1=CC2=CC=CC=C2C=N1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














